molecular formula C13H15N5OS B5976208 4-methyl-6-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine

4-methyl-6-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine

Cat. No. B5976208
M. Wt: 289.36 g/mol
InChI Key: NGXUPPYNWLFREE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-6-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine, also known as VX-745, is a small molecule inhibitor of p38α MAPK, a protein kinase that plays a key role in inflammation, immune response, and cell survival. VX-745 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders.

Mechanism of Action

4-methyl-6-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine exerts its pharmacological effects by inhibiting the activity of p38α MAPK, a protein kinase that plays a key role in inflammation, immune response, and cell survival. By inhibiting p38α MAPK, 4-methyl-6-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and promotes cell survival.
Biochemical and Physiological Effects:
4-methyl-6-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine has been shown to have several biochemical and physiological effects. In cancer cells, 4-methyl-6-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine inhibits the activity of p38α MAPK, leading to reduced cell proliferation and increased apoptosis. In Alzheimer's disease, 4-methyl-6-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine reduces the production of amyloid beta peptides, which are implicated in the pathogenesis of the disease. In inflammatory disorders, 4-methyl-6-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and alleviates the symptoms of the disease.

Advantages and Limitations for Lab Experiments

4-methyl-6-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its pharmacological effects are well characterized. However, 4-methyl-6-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine also has some limitations. It has low solubility in aqueous solutions, which can limit its use in some experiments. It also has off-target effects on other protein kinases, which can complicate the interpretation of the results.

Future Directions

There are several future directions for research on 4-methyl-6-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine. One direction is to explore its therapeutic potential in other diseases, such as autoimmune disorders and infectious diseases. Another direction is to develop more potent and selective inhibitors of p38α MAPK, which can overcome the limitations of 4-methyl-6-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine. Finally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 4-methyl-6-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine, which can provide insights into the development of new therapeutic strategies.

Synthesis Methods

4-methyl-6-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-amino-4-methyl-6-chloropyrimidine with 2-(1,3-thiazol-2-yl)acetic acid to form the intermediate compound, which is then reacted with pyrrolidine-1-carboxylic acid to obtain the final product.

Scientific Research Applications

4-methyl-6-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine has been extensively studied for its therapeutic potential in various diseases. In cancer research, 4-methyl-6-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In Alzheimer's disease research, 4-methyl-6-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine has been shown to reduce the production of amyloid beta peptides, which are implicated in the pathogenesis of the disease. In inflammatory disorders, 4-methyl-6-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine has been shown to reduce the production of pro-inflammatory cytokines and alleviate the symptoms of the disease.

properties

IUPAC Name

(2-amino-6-methylpyrimidin-4-yl)-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c1-8-7-9(17-13(14)16-8)12(19)18-5-2-3-10(18)11-15-4-6-20-11/h4,6-7,10H,2-3,5H2,1H3,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXUPPYNWLFREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C(=O)N2CCCC2C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-6-methylpyrimidin-4-yl)-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.